Lower Hepatotoxicity Risk Profile of the Dihydrocoumarin Class
A class-level inference from a comparative toxicology study indicates that the dihydrocoumarin scaffold, to which 7-Methoxychroman-2-one belongs, exhibits significantly lower hepatotoxicity than the unsaturated coumarin scaffold. This is a critical differentiator for applications where in vivo safety is paramount [1].
| Evidence Dimension | In vivo and in vitro hepatotoxicity |
|---|---|
| Target Compound Data | Class-level: Dihydrocoumarin (lacking the 3,4-double bond) produced 'little toxicity' in rat hepatocytes. |
| Comparator Or Baseline | Coumarin (with a 3,4-double bond) produced hepatic centrilobular necrosis and GSH depletion at 125 mg/kg ip in rats and was cytotoxic in vitro. |
| Quantified Difference | Qualitative assessment: dihydrocoumarin exhibited little to no toxicity compared to significant toxicity from coumarin at comparable or higher doses (dihydrocoumarin tested up to 254 mg/kg ip). |
| Conditions | In vivo (Sprague-Dawley rats, intraperitoneal injection) and in vitro (primary rat hepatocyte cultures). |
Why This Matters
For procurement in medicinal chemistry or ADME/Tox studies, the dihydrocoumarin core provides a safety advantage over the more widely used but hepatotoxic coumarin scaffold.
- [1] Lake BG, et al. Studies on the mechanism of coumarin-induced toxicity in rat hepatocytes: comparison with dihydrocoumarin and other coumarin metabolites. Toxicol Appl Pharmacol. 1989;97(2):311-23. View Source
